molecular formula C15H7F3N2O4S B11478949 4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene

4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene

Cat. No.: B11478949
M. Wt: 368.3 g/mol
InChI Key: SFPJEWIBUQJUMC-UHFFFAOYSA-N
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Description

4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its unique chemical properties, such as the presence of nitro groups and a trifluoromethyl group, make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene typically involves multi-step organic reactions. One common method starts with the nitration of 2-[4-(trifluoromethyl)phenyl]-1-benzothiophene using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces nitro groups at the 4 and 6 positions of the benzothiophene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the nitration process. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzothiophenes.

Scientific Research Applications

4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene depends on its application. In biological systems, the compound may interact with cellular components, leading to the disruption of normal cellular processes. The nitro groups can undergo bioreduction, generating reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes.

Comparison with Similar Compounds

    4,6-Dinitro-2-phenyl-1-benzothiophene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4,6-Dinitro-2-[4-(methyl)phenyl]-1-benzothiophene: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness: The presence of the trifluoromethyl group in 4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene significantly enhances its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and membrane permeability.

Properties

Molecular Formula

C15H7F3N2O4S

Molecular Weight

368.3 g/mol

IUPAC Name

4,6-dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene

InChI

InChI=1S/C15H7F3N2O4S/c16-15(17,18)9-3-1-8(2-4-9)13-7-11-12(20(23)24)5-10(19(21)22)6-14(11)25-13/h1-7H

InChI Key

SFPJEWIBUQJUMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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